molecular formula C9H10ClN B3044967 N-Ethylbenzimidoyl chloride CAS No. 1006-93-5

N-Ethylbenzimidoyl chloride

Cat. No.: B3044967
CAS No.: 1006-93-5
M. Wt: 167.63 g/mol
InChI Key: LZOHLCQYAMHYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylbenzimidoyl chloride is a valuable reagent in organic synthesis, serving as a key building block for the construction of more complex nitrogen-containing heterocycles. Its structure, featuring a reactive chloride group, makes it particularly useful for introducing the N-ethylbenzimidoyl moiety into target molecules. This compound is primarily employed in the research and development of novel pharmacologically active agents, as the benzimidazole scaffold is a privileged structure in medicinal chemistry . Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making intermediates like this compound crucial for exploring new therapeutic candidates . Researchers utilize this compound in the synthesis of various heterocyclic derivatives to study their structure-activity relationships (SAR). As a moisture-sensitive species, it requires careful handling under controlled conditions. This product is intended for research purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1006-93-5

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

N-ethylbenzenecarboximidoyl chloride

InChI

InChI=1S/C9H10ClN/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

LZOHLCQYAMHYJF-UHFFFAOYSA-N

SMILES

CCN=C(C1=CC=CC=C1)Cl

Canonical SMILES

CCN=C(C1=CC=CC=C1)Cl

Origin of Product

United States

Historical Perspectives on N Ethylbenzimidoyl Chloride Research

The investigation into the chemistry of imidoyl chlorides dates back to the mid-19th century. One of the earliest significant reports in this area was the synthesis of a stable related compound, N-phenylbenzimidoyl chloride, by Gerhardt in 1858. chemguide.co.uk This initial work laid the groundwork for future explorations into the synthesis and reactivity of this class of compounds.

The primary and most established method for the preparation of N-substituted imidoyl chlorides, including the N-ethyl variant, involves the reaction of the corresponding N-substituted amide with a chlorinating agent. libretexts.org Phosphorus pentachloride (PCl₅) has been a classical reagent for this transformation, effectively converting the amide functional group into the desired imidoyl chloride. youtube.comstackexchange.com Another common chlorinating agent used for this purpose is thionyl chloride (SOCl₂). libretexts.org These early synthetic methods, while effective, often required harsh conditions.

The reactivity of imidoyl chlorides was also a subject of early studies. It was established that these compounds are sensitive to moisture and can react with water to hydrolyze back to the corresponding amide. libretexts.org Their tendency to undergo self-condensation at elevated temperatures was also noted. libretexts.org These fundamental studies on the synthesis and general reactivity of imidoyl chlorides provided the essential knowledge base for their subsequent application in more complex synthetic endeavors.

Contemporary Significance of N Ethylbenzimidoyl Chloride in Organic Synthesis Research

Nucleophilic Acyl Substitution Reactions with this compound

The core reactivity of this compound lies in its susceptibility to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbon of the imidoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and resulting in the formation of a new substituted product. pressbooks.pubmsu.edu This general mechanism is applicable to a variety of nucleophiles, enabling the synthesis of diverse molecular architectures.

Reactions with Azide (B81097) Nucleophiles for Tetrazole Synthesis

The reaction of this compound with azide nucleophiles, such as sodium azide, provides a direct route to the synthesis of 1,5-disubstituted tetrazoles. core.ac.uk This transformation is a type of [3+2] cycloaddition reaction where the imidoyl chloride first reacts with the azide to form an intermediate imidoyl azide. researchgate.net This intermediate then undergoes an intramolecular cyclization to yield the stable aromatic tetrazole ring. youtube.com The reaction is often facilitated by the use of a Lewis or Brønsted acid to activate the imidoyl chloride. youtube.com

This methodology is a key strategy for incorporating the tetrazole moiety, a well-established bioisostere for the carboxylic acid group in medicinal chemistry, into molecular frameworks. researchgate.netderpharmachemica.com

Table 1: Synthesis of Tetrazoles from Imidoyl Azides researchgate.net

Reactant 1Reactant 2Product
This compoundSodium azide1-Ethyl-5-phenyl-1H-tetrazole
Substituted N-alkylimidoyl chloridesSodium azideCorresponding 1-alkyl-5-aryl-tetrazoles

This table illustrates the general reaction for the synthesis of tetrazoles from imidoyl chlorides and sodium azide.

Reactions with Amine Nucleophiles for Amide and Imidine Formation

This compound readily reacts with primary and secondary amines in a nucleophilic addition-elimination reaction to form N,N'-disubstituted amidines (also known as imidines). libretexts.orgchemguide.co.uk The reaction proceeds through the initial nucleophilic attack of the amine on the electrophilic carbon of the imidoyl chloride. youtube.com This is followed by the elimination of hydrogen chloride, often scavenged by a second equivalent of the amine or an added base, to yield the final amidine product. chemguide.co.uksavemyexams.comlibretexts.org

This reaction is a fundamental method for the synthesis of amidines, which are important structural motifs in many biologically active compounds and are also utilized as versatile synthetic intermediates. chemguide.co.uk

Table 2: Formation of Amidines from this compound and Amines

Reactant 1Reactant 2Product
This compoundEthylamineN-Ethyl-N'-phenylbenzamidine
This compoundAnilineN-Phenyl-N'-ethylbenzamidine

This table provides examples of the reaction between this compound and various amines.

Reactions with Alcohol and Phenol (B47542) Nucleophiles for Ester and Ether Analogues

The reaction of this compound with alcohols and phenols leads to the formation of imidates, which are analogues of esters. This reaction follows the general nucleophilic acyl substitution mechanism where the oxygen atom of the alcohol or phenol acts as the nucleophile. msu.eduncert.nic.in The initial addition product eliminates hydrogen chloride to afford the corresponding O-alkyl or O-aryl imidate. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct. ncert.nic.in

Imidates are useful intermediates in organic synthesis and can be hydrolyzed to form esters or converted to other functional groups.

Reactions with Carboxylic Acid Nucleophiles for Anhydride Analogues

This compound can react with carboxylic acids to form N-acyl imidates, which are analogues of carboxylic anhydrides. libretexts.orglibretexts.org In this reaction, the carboxylate anion, generated in situ or by the addition of a base, acts as the nucleophile, attacking the imidoyl chloride carbon. The subsequent elimination of chloride yields the N-acyl imidate. This reaction provides a method for activating carboxylic acids. libretexts.org

Role of this compound in Heterocyclic Compound Synthesis

Beyond simple nucleophilic substitutions, precursors derived from this compound are instrumental in the synthesis of complex heterocyclic systems, most notably through cycloaddition reactions.

Cycloaddition Reactions Involving this compound Precursors (e.g., 1,3-dipolar cycloadditions from related N-hydroxymoyl chlorides)

While this compound itself is not a 1,3-dipole, related compounds such as N-hydroxybenzimidoyl chlorides, which can be conceptually derived from similar precursors, are important precursors to 1,3-dipoles. Specifically, N-hydroxyimidoyl chlorides, upon treatment with a base, generate nitrile oxides in situ. rhhz.netmdpi.com These nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like isoxazolines and isoxazoles. rhhz.netnih.gov

This type of reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the construction of a wide array of heterocyclic compounds. nih.govresearchgate.netbeilstein-journals.org The stereoselectivity and regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the nitrile oxide and the dipolarophile. rhhz.net

N-Acylation and Ring-Forming Reactions with Nitrogen-Containing Heterocycles

This compound serves as a key building block in the synthesis of nitrogen-containing heterocyclic compounds. Its reaction with nucleophilic nitrogen atoms is a fundamental strategy for constructing complex cyclic systems, which are prevalent scaffolds in medicinal chemistry. openmedicinalchemistryjournal.com The reaction of imidoyl chlorides with azide ions, for instance, is a well-established method for the synthesis of tetrazole rings. uokerbala.edu.iqresearchgate.netnih.gov

A significant example of this is the reaction between this compound and sodium azide. This reaction proceeds as a [3+2] cycloaddition, where the azide anion acts as the nucleophile. The reaction is typically rapid and exothermic, leading to the formation of 1-ethyl-5-phenyltetrazole in high yields, often between 85-94%, in solvents like acetonitrile (B52724) or toluene. researchgate.net This transformation highlights the utility of this compound in creating substituted tetrazoles, which are recognized as bioisosteric analogues of carboxylic acids in drug design. researchgate.netresearchgate.net

The general mechanism for the formation of 1,5-disubstituted tetrazoles from imidoyl chlorides involves the nucleophilic attack of the azide ion on the electrophilic carbon of the imidoyl chloride. vaia.com This is followed by an intramolecular cyclization to form the stable tetrazole ring. researchgate.netresearchgate.net

Table 1: Synthesis of 1-ethyl-5-phenyltetrazole

Reactant 1 Reactant 2 Solvent Product Yield Ref.
This compound Sodium azide Acetonitrile 1-ethyl-5-phenyltetrazole 85-94% researchgate.net
This compound Sodium azide Toluene 1-ethyl-5-phenyltetrazole 85-94% researchgate.net

While the reaction with azide is well-documented for forming five-membered rings, the principle extends to other nitrogen nucleophiles. The reaction of imidoyl chlorides with amines can lead to amidines, and intramolecular versions of these reactions are pivotal in synthesizing larger heterocyclic systems like quinolines. youtube.comevitachem.com For example, secondary amides can be converted to imidoyl chlorides, which then react in situ with pyridine-1-oxides to yield 2-aminopyridine (B139424) amides. nih.gov This demonstrates the versatility of imidoyl chlorides in building a variety of N-heterocyclic structures. nih.govorganic-chemistry.org

This compound as an Electrophilic Reagent in Organic Transformations

The chemical reactivity of this compound is dominated by its electrophilic character. fiveable.me An electrophile is a chemical species that accepts an electron pair from a nucleophile to form a chemical bond. fiveable.me In this compound, the carbon atom of the C=N double bond is electron-deficient due to the electron-withdrawing effects of both the adjacent nitrogen atom and the highly electronegative chlorine atom. This makes the carbon atom a prime target for attack by electron-rich species (nucleophiles). youtube.comfiveable.me

Imidoyl chlorides are considered potent electrophiles and are valuable intermediates in organic synthesis. youtube.comfiveable.me Their reactions typically proceed via a nucleophilic addition-elimination mechanism. fiveable.me A nucleophile attacks the electrophilic carbon, leading to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion—a good leaving group—to form a new product. evitachem.com

The reactions discussed in the previous section are prime examples of this electrophilic behavior. In the synthesis of 1-ethyl-5-phenyltetrazole, the sodium azide acts as the nucleophile attacking the electrophilic carbon of this compound. researchgate.netvaia.com Similarly, reactions with other nucleophiles like amines or alcohols proceed through the same pathway, leading to the formation of amidines or imidates, respectively. wikipedia.orgevitachem.com The high reactivity of imidoyl chlorides like this compound makes them effective reagents for introducing the N-ethylbenzimidoyl moiety onto various substrates, facilitating the construction of complex molecules and heterocyclic systems. wikipedia.orgnih.gov

Mechanistic Investigations of N Ethylbenzimidoyl Chloride Reactions

Detailed Analysis of Nucleophilic Addition-Elimination Pathways

The primary mechanism governing the reactions of N-Ethylbenzimidoyl chloride with nucleophiles is the nucleophilic addition-elimination pathway. This two-step process is characteristic of many acyl chlorides and their analogues. nih.gov The imino carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the nitrogen and chlorine atoms, making it a prime target for nucleophilic attack. tcichemicals.com

The reaction initiates with the attack of a nucleophile (Nu-H) on the electrophilic carbon of the C=N bond. This leads to the formation of a transient tetrahedral intermediate. In this step, the lone pair of the nucleophile forms a new bond with the carbon, and the pi-electrons of the imine bond shift to the nitrogen atom.

The second stage of the mechanism is the elimination step. The tetrahedral intermediate is unstable and collapses to reform the carbon-nitrogen double bond. This is accompanied by the expulsion of the chloride ion, which is a good leaving group. libretexts.org A subsequent deprotonation of the nucleophilic moiety, often by the expelled chloride ion or another base in the medium, yields the final substitution product and hydrogen chloride. epfl.ch

The nature of the nucleophile dictates the final product. For instance:

Hydrolysis: Reaction with water (H₂O) as the nucleophile leads to the formation of N-ethylbenzamide.

Alcoholysis: Alcohols (R'OH) react to produce N-ethylbenzimidates.

Aminolysis: Amines (R'NH₂) react to form substituted N,N'-disubstituted benzamidines.

The reactivity of this compound allows for its use in the synthesis of various nitrogen-containing compounds. For example, imidoyl chlorides are known intermediates in the conversion of amides to other derivatives. chemeurope.com

Table 1: Products from Nucleophilic Addition-Elimination Reactions of this compound

Nucleophile (Nu-H)Nucleophile NameProduct ClassProduct Name
H₂OWaterAmideN-ethylbenzamide
R'OHAlcoholImidateAlkyl N-ethylbenzimidate
R'NH₂Primary AmineAmidineN-ethyl-N'-alkylbenzamidine
R'₂NHSecondary AmineAmidineN-ethyl-N',N'-dialkylbenzamidine
R'COOHCarboxylic AcidN-acyl ImideN-ethyl-N-(benzoyl)benzamide

Stereochemical Studies in this compound Reactions

Specific stereochemical studies on reactions involving this compound are not extensively documented in the literature. However, the stereochemical outcome of its reactions can be predicted based on established principles of stereochemistry. youtube.com The key factors determining the stereochemistry of the product are the nature of the reactants and the reaction mechanism.

This compound itself is an achiral molecule as it does not possess a stereocenter. Stereochemical considerations become important under the following circumstances:

Reaction with a Chiral Nucleophile: If this compound reacts with an enantiomerically pure chiral nucleophile (e.g., a chiral alcohol or amine), the reaction will proceed via diastereomeric transition states. This will result in the formation of a mixture of diastereomeric products, likely in unequal amounts, due to the different energy levels of the transition states. The synthesis of enantiopure compounds often relies on such methods, sometimes employing chiral auxiliaries to control the stereochemical outcome.

Formation of a New Stereocenter: If the reaction leads to the creation of a new stereocenter in the product molecule, the stereochemical outcome depends on the reaction conditions. In the absence of any chiral influence (such as a chiral catalyst, solvent, or auxiliary), the attack of the nucleophile on the planar C=N bond will occur from either face with equal probability. This will result in the formation of a racemic mixture (a 50:50 mixture of enantiomers).

For example, in the reduction of the C=N bond using a chiral reducing agent, it would be possible to generate a chiral amine with a specific stereochemistry. Asymmetric synthesis methods are specifically designed to introduce a chiral center with a high degree of stereoselectivity.

The determination of the stereochemical configuration (e.g., R/S notation) of the products would require analytical techniques such as polarimetry, chiral chromatography, or NMR spectroscopy using chiral shift reagents. youtube.com

Kinetic and Thermodynamic Profiling of Reaction Mechanisms

Detailed kinetic and thermodynamic data specifically for this compound are scarce. However, insights can be gained from studies on structurally related compounds like carbamoyl (B1232498) chlorides and chloroformates, which also react via nucleophilic substitution pathways. nih.govmdpi.com

The reaction rate of this compound with a nucleophile is expected to follow second-order kinetics, being first order in both the imidoyl chloride and the nucleophile. libretexts.org The rate equation can be expressed as: Rate = k[C₆H₅C(Cl)=NC₂H₅][Nucleophile]

The rate constant, k, is influenced by several factors including the nature of the nucleophile, the solvent, and the temperature. lumenlearning.com Solvolysis reactions of similar compounds, like N,N-dimethylcarbamoyl chloride, have been shown to proceed via an Sₙ1-like mechanism in highly ionizing, non-nucleophilic solvents, while a bimolecular (addition-elimination) pathway is favored in more nucleophilic solvents. nih.govresearchgate.net

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide valuable information about the transition state of the reaction. For bimolecular reactions of acid chlorides with neutral nucleophiles, ΔH‡ values can range significantly, while ΔS‡ values are typically large and negative, indicating a more ordered transition state compared to the reactants. researchgate.net For example, studies on the hydrolysis of benzenesulfonyl chloride derivatives, which are also believed to proceed via an Sₙ2-like mechanism, show that electron-withdrawing groups lead to higher ΔH‡ and less negative ΔS‡ values. nih.gov

The table below presents analogous activation parameter data from the solvolysis of a related carbamoyl chloride, which helps in understanding the potential thermodynamic profile for reactions of this compound.

Table 2: Representative Activation Parameters for the Solvolysis of N,N-Dimethylcarbamoyl Chloride in Aqueous Ethanol

Solvent (v/v)Temperature (°C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
90% Ethanol25.019.8-9.3
80% Ethanol25.019.4-10.0
70% Ethanol25.019.1-10.5
60% Ethanol25.018.8-11.0
(Data is analogous, based on studies of related compounds for illustrative purposes) nih.gov

A positive entropy of activation has been considered an indicator of an Sₙ1 mechanism in the solvolysis of N,N-dialkylcarbamoyl chlorides in certain solvents. nih.gov The thermodynamic stability of the products, such as the formation of a stable amide in hydrolysis, provides the driving force for the reaction. tcichemicals.com

Derivatization Strategies and Analytical Methodologies for N Ethylbenzimidoyl Chloride

Development of N-Ethylbenzimidoyl Chloride as a Derivatizing Agent

Imidoyl chlorides are characterized by the functional group RC(NR')Cl and are analogous to acyl chlorides in their reactivity. wikipedia.org Their utility as intermediates in organic synthesis is well-established, where they readily react with nucleophiles such as water, amines, and alcohols. wikipedia.org This inherent reactivity towards common functional groups found in many analytes of interest makes imidoyl chlorides, including this compound, promising candidates for development as derivatizing agents.

The development of a derivatizing agent hinges on several key factors: the agent's reactivity towards target functional groups, the stability of the resulting derivatives, and the impact of the derivatization on the analytical signal. The reaction of an imidoyl chloride with a primary or secondary amine would yield a stable amidine, while reaction with an alcohol would produce an imidate. These reactions introduce a benzoyl-like moiety into the analyte molecule.

The introduction of the N-ethylbenzimidoyl group can be expected to confer several advantages for analytical purposes:

Increased Molecular Weight and Volatility Control: For GC analysis, derivatization can increase the molecular weight, shifting the mass-to-charge ratio (m/z) of fragment ions to a more unique and less interfered region of the mass spectrum. For some polar analytes, derivatization can decrease polarity and increase volatility, improving chromatographic peak shape and resolution.

Enhanced Thermal Stability: By converting polar functional groups like -OH and -NH2 into more stable imidate and amidine linkages, the thermal stability of the analyte can be improved, preventing degradation in the hot GC injection port and column.

Improved Ionization Efficiency: In both GC-MS (electron ionization) and LC-MS (electrospray ionization), the addition of the N-ethylbenzimidoyl group can enhance the ionization efficiency of the analyte, leading to greater sensitivity. The aromatic ring can stabilize a positive charge, a favorable characteristic for ESI-MS. nih.gov

The development process would involve optimizing reaction conditions such as solvent, temperature, time, and the need for a catalyst or base to neutralize the HCl byproduct. nih.govrsc.org Analogous derivatization reactions using benzoyl chloride, a structurally similar reagent, often employ a base like sodium carbonate or pyridine (B92270) to facilitate the reaction. nih.govchromatographyonline.com

Table 1: Potential Reactions of this compound with Analyte Functional Groups

Analyte Functional GroupDerivative ProductExpected Improvement for Analysis
Primary Amine (-NH₂)N,N'-disubstituted AmidineIncreased thermal stability, enhanced chromatographic retention, improved mass spectral characteristics.
Secondary Amine (-NHR)N,N,N'-trisubstituted AmidineIncreased thermal stability, enhanced chromatographic retention, improved mass spectral characteristics.
Alcohol (-OH)ImidateDecreased polarity, increased volatility for GC analysis, enhanced ionization in MS.
Phenol (B47542) (-ArOH)Aryl ImidateDecreased polarity, improved chromatographic behavior.
Thiol (-SH)ThioimidateIncreased stability, improved detection.

Analytical Derivatization for Chromatographic Analysis (e.g., GC-MS, LC-MS)

The primary goal of derivatization in chromatography is to make an analyte more suitable for separation and detection. rsc.org The properties of this compound derivatives are theoretically well-suited for both GC-MS and LC-MS analysis.

For GC-MS Analysis:

Many polar compounds containing hydroxyl and amino groups exhibit poor chromatographic behavior in GC, often producing broad, tailing peaks or being completely adsorbed by the column. Derivatization with a reagent like this compound would cap these active hydrogens, reducing polarity and improving volatility. rsc.orgyoutube.com

The resulting derivatives would likely exhibit the following characteristics beneficial for GC-MS:

Improved Peak Shape: The reduction in hydrogen bonding potential leads to more symmetrical peaks.

Increased Volatility: This allows for the analysis of otherwise non-volatile compounds.

Characteristic Mass Spectra: The N-ethylbenzimidoyl moiety would produce predictable fragmentation patterns, aiding in structural elucidation and quantification.

For LC-MS Analysis:

In reversed-phase LC-MS, highly polar analytes may have insufficient retention on the nonpolar stationary phase. Derivatization with the relatively nonpolar N-ethylbenzimidoyl group would increase the hydrophobicity of the analyte, leading to stronger retention and better separation. nih.govchromatographyonline.com

For LC-MS with electrospray ionization (ESI), the derivatization can significantly enhance the signal. The introduction of a group that can readily accept and stabilize a proton is crucial for improving ionization efficiency in positive-ion mode. nih.gov The nitrogen atom in the resulting amidine or imidate can be readily protonated.

Table 2: Predicted Analytical Improvements for Analytes Derivatized with this compound

Analytical TechniqueParameterExpected ImprovementRationale
GC-MS Peak ShapeMore symmetrical peaksReduction of tailing by capping polar -OH and -NH groups. rsc.org
SensitivityIncreasedEnhanced thermal stability and characteristic fragmentation.
Analyte ScopeBroaderEnables analysis of non-volatile polar compounds.
LC-MS Retention Time (RP-LC)IncreasedIncreased hydrophobicity of the derivative. chromatographyonline.com
Sensitivity (ESI+)Significantly IncreasedEnhanced protonation and ionization efficiency. nih.gov
SelectivityImprovedChromatographic separation from matrix interferences.

Research on analogous compounds like benzoyl chloride has demonstrated significant enhancements in detection limits and chromatographic performance for a wide range of analytes, including biogenic amines and steroids. wikipedia.orgnih.gov For instance, the derivatization of dopamine (B1211576) with benzoyl chloride resulted in a more than 100-fold increase in peak height in LC-MS analysis. chromatographyonline.com Similar improvements can be logically anticipated for derivatization with this compound.

Computational and Theoretical Studies of N Ethylbenzimidoyl Chloride

Quantum Chemical Calculations of Molecular Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules like N-Ethylbenzimidoyl chloride. These methods solve approximations of the Schrödinger equation to predict molecular geometries, bond lengths, bond angles, and the distribution of electrons within the molecule.

DFT calculations would typically be performed using a specific functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G(d), def2-TZVP) to find the lowest energy conformation of the molecule. nih.gov For this compound, key structural parameters of interest would be the C=N double bond, the C-Cl bond, and the planarity of the benzimidoyl group. The ethyl group introduces conformational flexibility, and calculations can determine the most stable rotational isomer (rotamer).

Beyond simple geometry, DFT provides insights into the molecule's inherent reactivity through the calculation of various molecular descriptors. The distribution of electron density, visualized through electrostatic potential (ESP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The imine carbon in imidoyl chlorides is known to be highly electrophilic, a feature that would be quantitatively described by these calculations. fiveable.mewikipedia.org

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding reactivity. The energy of the LUMO indicates the propensity of the molecule to accept electrons, while the HOMO energy relates to its ability to donate electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound. Actual values would require specific computation.

PropertyCalculated Value (Illustrative)Significance
C=N Bond Length~1.28 ÅIndicates double bond character.
C-Cl Bond Length~1.79 ÅRelatively long and weak, suggesting the chloride is a good leaving group.
Dipole Moment~2.5 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
HOMO Energy-7.2 eVRelates to the ionization potential and susceptibility to electrophilic attack.
LUMO Energy-1.5 eVRelates to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVIndicator of kinetic stability and overall reactivity.

Theoretical Modeling of Reaction Pathways and Transition States

Imidoyl chlorides are known to be reactive intermediates that readily undergo nucleophilic substitution reactions. wikipedia.org A primary application of computational chemistry is to model the detailed step-by-step mechanism of these reactions, including the hydrolysis to form the corresponding N-ethylbenzamide.

Theoretical modeling can map out the potential energy surface for a given reaction. This involves calculating the energy of the system as the reactants approach and transform into products. A key objective is to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

For the hydrolysis of this compound, computational models can distinguish between different possible mechanisms, such as a unimolecular (S_N1-like) pathway involving the formation of a nitrilium cation intermediate, or a bimolecular (S_N2-like) pathway involving the direct attack of a water molecule. rsc.org By calculating the activation energies for each potential pathway, the most favorable (lowest energy) mechanism can be identified. rsc.org

Calculations on the transition state structure reveal the precise geometry of the atoms at the peak of the energy barrier, offering a snapshot of the bond-breaking and bond-forming processes.

Table 2: Hypothetical Reaction Coordinate Data for the Hydrolysis of this compound This table provides an example of data that would be generated from modeling a reaction pathway. The values are for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + H₂O)0.0Baseline energy of the starting materials.
Transition State (TS)+15.2Energy barrier for the reaction; determines the reaction rate.
Tetrahedral Intermediate-5.8A stable intermediate formed after the initial nucleophilic attack.
Products (N-Ethylbenzamide + HCl)-20.5Final energy of the products; the overall reaction is exothermic.

Prediction of this compound Reactivity and Selectivity Profiles

Reactivity profiles can be established by comparing the calculated activation energies for reactions with a range of different nucleophiles (e.g., water, alcohols, amines). A lower activation energy implies a faster reaction. This allows for a theoretical ranking of how readily this compound will react with various substances. fiveable.me

Selectivity—the preference for reacting at one site over another or with one nucleophile over another—can also be predicted. For instance, if a molecule contains multiple electrophilic sites, local reactivity descriptors derived from DFT, such as Fukui functions or dual descriptors, can predict which site is most susceptible to nucleophilic attack. nih.gov For this compound, the imine carbon is the primary electrophilic center.

Furthermore, computational models can help rationalize the influence of substituents on reactivity. By systematically replacing the hydrogen atoms on the phenyl ring with various electron-donating or electron-withdrawing groups and recalculating the properties, a quantitative structure-activity relationship (QSAR) can be developed. For example, electron-withdrawing groups on the aryl ring are generally found to decrease the rate of hydrolysis for imidoyl chlorides by destabilizing the positive charge that develops in the transition state. wikipedia.org

Table 3: Illustrative Predicted Reactivity Descriptors for this compound This table shows examples of how computational data can be used to predict reactivity. The values and rankings are hypothetical.

ParameterValue (Illustrative)Predicted Implication
Global Electrophilicity Index (ω)1.9 eVA high value suggests a strong electrophilic character, prone to attack by nucleophiles.
Calculated pKₐ of Conjugate Acid~6.5Indicates the basicity of the imine nitrogen and its likelihood of being protonated under acidic conditions.
Calculated Activation Energy (vs. Ammonia)12.1 kcal/molPredicts a rapid reaction to form the corresponding amidine.
Calculated Activation Energy (vs. Methanol)16.8 kcal/molPredicts a slower reaction to form the corresponding imidate compared to aminolysis.

Advanced Characterization Techniques in N Ethylbenzimidoyl Chloride Research

Spectroscopic Elucidation of N-Ethylbenzimidoyl Chloride and its Reaction Products (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is a cornerstone in the study of this compound, offering detailed insights into its molecular structure, functional groups, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In a typical ¹H NMR spectrum, the ethyl group would exhibit a characteristic triplet-quartet pattern. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene (CH₂) protons would appear as a quartet due to coupling with the methyl protons. The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet in the downfield region. The exact chemical shifts are influenced by the solvent and the electronic effects of the imidoyl chloride group. libretexts.orgorganicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. bhu.ac.in Key signals would include those for the two distinct carbons of the ethyl group, multiple signals for the aromatic carbons of the benzene ring, and a characteristic downfield signal for the imidoyl carbon (C=N), whose chemical shift is influenced by the attached nitrogen and chlorine atoms. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Expected NMR Data for this compound

NucleusGroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹H-CH₂-CH₃~1.3 - 1.5Triplet (t)
¹H-CH₂-CH₃~3.6 - 3.9Quartet (q)
¹HAromatic (Ar-H)~7.4 - 8.2Multiplet (m)
¹³C-CH₂-CH₃~13 - 16-
¹³C-CH₂-CH₃~45 - 50-
¹³CAromatic (Ar-C)~128 - 135-
¹³CImidoyl (C=N)~160 - 170-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu For this compound, the key absorption bands would confirm the presence of the imidoyl, aromatic, and alkyl moieties. The C-Cl stretch is also a diagnostically useful, though sometimes weak, absorption. libretexts.org

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)Stretch3100 - 3000Medium-Weak
C-H (Alkyl)Stretch3000 - 2850Medium
C=N (Imine/Imidoyl)Stretch1690 - 1640Medium-Strong
C=C (Aromatic)In-ring Stretch1600 - 1450Medium-Weak
C-ClStretch850 - 550Medium-Strong

Data compiled from general spectroscopic tables. libretexts.orglibretexts.orgmasterorganicchemistry.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. msu.edu In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of a single nitrogen atom, this molecular ion would have an odd nominal mass, in accordance with the nitrogen rule. msu.edu The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a clear indicator of a monochlorinated compound. msu.edu

Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) to form a stable cation, or the cleavage of the ethyl group. Analysis of a structurally similar compound, 4-Ethylbenzoyl chloride, can provide clues to the expected fragmentation. nist.gov

X-ray Diffraction Studies for Structural Determination of this compound Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the high reactivity of this compound makes it challenging to crystallize and study directly, its stable crystalline derivatives are excellent candidates for this technique.

When this compound is used as a reactant to synthesize more complex molecules, such as substituted heterocycles, X-ray diffraction of the final product can provide unambiguous proof of its structure. The analysis of a single crystal of a derivative would yield precise data on:

Bond Lengths and Angles: For example, in a derivative, the technique could confirm the exact bond lengths between the atoms of the newly formed ring system and the geometry around any stereocenters. Studies on other chlorinated compounds show that bond lengths can be determined with high precision, such as the Cu-Cl bond length in certain surface structures. nih.gov

Conformation and Stereochemistry: It can definitively establish the relative and absolute stereochemistry of the molecule.

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding, π-stacking, and other non-covalent interactions that govern the solid-state structure.

For instance, if this compound were used to synthesize a novel pharmaceutical intermediate, a successful single-crystal X-ray diffraction study would provide the ultimate structural confirmation required for patent applications and regulatory submissions. The process involves obtaining unit cell parameters and atomic coordinates, which can be refined to generate a detailed structural model. nih.gov

Chromatographic Methodologies for Isolation and Purity Assessment of this compound

Chromatographic techniques are essential for separating this compound from reaction byproducts, unreacted starting materials, and for quantifying its purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov For a compound like this compound, a high-temperature GC method would likely be required.

Methodology: A typical method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. derpharmachemica.com A column such as a DB-624, which is suitable for analyzing chlorinated compounds, could be employed. google.com The separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) would provide high sensitivity for the organic analyte.

Application: GC is primarily used for purity assessment, allowing for the quantification of volatile impurities. However, the thermal lability of this compound could be a challenge, potentially causing on-column degradation and requiring careful method development to ensure accurate analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile chromatographic technique for the analysis and purification of moderately polar, non-volatile, or thermally unstable compounds, making it well-suited for this compound. unido.org

Purity Assessment: For analytical purposes, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 or cyano-bonded silica (B1680970) column could be used to separate the target compound from more polar or less polar impurities. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH. researchgate.net Detection is commonly achieved using a UV detector, as the benzoyl moiety is a strong chromophore.

Isolation: Preparative HPLC can be used to isolate this compound from a crude reaction mixture on a larger scale. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle greater sample loads. This allows for the production of highly pure material for subsequent research or synthetic steps. The use of silica-based packings is common due to their mechanical rigidity, though they are typically limited to a pH range of 2.0–8.0. nih.gov

Future Research Directions and Emerging Paradigms for N Ethylbenzimidoyl Chloride

Design and Synthesis of Novel N-Ethylbenzimidoyl Chloride Analogues

The synthesis of novel analogues of this compound represents a primary area for future investigation. The core structure allows for extensive modification at both the N-ethyl group and the phenyl ring, opening pathways to a diverse library of compounds with potentially unique properties.

One common method for synthesizing imidoyl chlorides involves the reaction of a corresponding secondary amide with a chlorinating agent like phosphorus pentachloride or thionyl chloride. researchgate.net For N-ethylbenzamide, this would provide a direct route to this compound.

Future research will likely focus on creating analogues by:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the phenyl ring can significantly alter the electronic properties of the imidoyl chloride. This, in turn, influences its reactivity and potential applications. For instance, the synthesis of N-(3-isopropylpyridin-2-yl)-2-methoxybenzimidoyl chloride has been reported with a yield of 56%, demonstrating the feasibility of incorporating substituted aryl groups. researchgate.net

Modification of the N-Alkyl Group: Replacing the N-ethyl group with other alkyl or aryl substituents can modulate the steric and electronic environment around the C=N bond. Research on N-substituted benzimidazoles has shown that various alkyl and aryl halides can be readily attached to the nitrogen atom. tsijournals.com

A general synthetic scheme for producing a variety of N-substituted benzimidoyl chloride analogues can be proposed based on established methods for similar compounds.

Table 1: Potential Synthetic Routes for this compound Analogues

Starting Material (Amide) Reagent Product (Imidoyl Chloride Analogue) Potential Application Focus
N-Ethyl-4-nitrobenzamide PCl₅ N-Ethyl-4-nitrobenzimidoyl chloride Precursor for electron-deficient systems
N-Ethyl-4-methoxybenzamide SOCl₂ N-Ethyl-4-methoxybenzimidoyl chloride Precursor for electron-rich systems
N-Propylbenzamide COCl₂ N-Propylbenzimidoyl chloride Study of steric effects in reactions

This table is illustrative and based on general reactions of amides to form imidoyl chlorides.

The synthesis and characterization of these new analogues will be crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy would be employed to confirm their structures, with characteristic C=N stretching frequencies in the IR spectrum expected around 1650–1689 cm⁻¹. wikipedia.org

Exploration of Catalytic Applications for this compound Reactions

Imidoyl chlorides are highly reactive intermediates, making them suitable for a range of chemical transformations. wikipedia.org A significant future direction is the development of catalytic reactions that utilize this compound as a key substrate or precursor.

One emerging area is the use of N-alkoxybenzimidoyl chlorides as precursors for alkoxyl radicals in photoredox catalysis. sioc.ac.cn A study has demonstrated a radical C(sp³)–H Heck-type reaction of 4-cyano-N-alkoxybenzimidoyl chlorides with styrenes to form alkenols. sioc.ac.cn This suggests that this compound could be modified into a radical precursor for use in C-C bond-forming reactions under catalytic conditions.

Future research could explore:

Transition Metal Catalysis: Investigating the use of transition metals to catalyze cross-coupling reactions involving this compound. The C-Cl bond in the imidoyl chloride functionality could potentially undergo reactions analogous to those of aryl or vinyl halides.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been shown to catalyze a wide array of reactions. nih.gov The interaction of NHCs with substrates derived from imidoyl chlorides could lead to novel synthetic methodologies. For example, NHCs can catalyze the formation of acyl azolium intermediates, which are powerful acylating agents. nih.gov

Lewis Acid Catalysis: The reaction of acyl chlorides with nitriles in the presence of a Lewis acid is a known method to generate imidoyl intermediates. researchgate.net Exploring Lewis acid catalysis in reactions of this compound could facilitate transformations such as Friedel-Crafts type reactions. wikipedia.org

Table 2: Potential Catalytic Reactions Involving this compound Derivatives

Reaction Type Catalyst Potential Product Significance
Heck-type Reaction Photoredox Catalyst (e.g., Iridium complex) Substituted Alkenes C-C bond formation via radical pathways
Suzuki-type Coupling Palladium Catalyst N-Ethyl-N-arylbenzamidines Synthesis of complex amine derivatives
Friedel-Crafts Acylation Lewis Acid (e.g., AlCl₃) Imines and Ketones C-C bond formation with aromatic systems

This table presents hypothetical catalytic applications based on the known reactivity of imidoyl chlorides and related compounds.

Integration of this compound in Sustainable and Green Chemical Syntheses

The principles of green chemistry aim to reduce waste and the use of hazardous substances in chemical processes. researchgate.net Integrating this compound into such frameworks is a critical area for future research.

Key areas of focus include:

Use of Greener Solvents: Traditional syntheses involving reactive chlorides often use chlorinated solvents like dichloromethane. Future work should focus on employing bio-based or greener solvents. For instance, the synthesis of amides from acid chlorides has been successfully demonstrated in Cyrene™, a bio-alternative solvent. rsc.org This approach could be adapted for reactions with this compound.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Multicomponent reactions involving this compound could be a promising avenue. For example, the reaction of an imidoyl chloride with an amine and another component in a one-pot synthesis could efficiently generate complex molecules.

Energy Efficiency: Exploring energy-efficient activation methods, such as microwave irradiation or mechanochemistry, could reduce the energy consumption of reactions involving this compound. Microwave-assisted synthesis has been shown to accelerate various organic reactions. researchgate.net

The development of sustainable protocols for the synthesis and application of this compound will not only enhance its utility but also align its use with modern environmental standards. researchgate.net This includes developing synthetic methods that operate at ambient temperatures and pressures, and which minimize the generation of toxic byproducts. researchgate.net

Q & A

Q. What are the established synthesis routes for N-Ethylbenzimidoyl chloride, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodological Answer : this compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting benzimidoyl chloride derivatives with ethylamine (C₂H₅NH₂) under anhydrous conditions. For reproducibility, ensure strict temperature control (0–5°C) to minimize hydrolysis and side reactions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios (1:1.2 molar ratio of benzimidoyl chloride to ethylamine) are critical for yield optimization. Purification via fractional distillation or column chromatography is recommended .
  • Key Parameters :
ParameterOptimal Condition
Temperature0–5°C
SolventAnhydrous THF
Reaction Time2–4 hours

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For example, the ethyl group’s protons should appear as a triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H]⁺ expected at m/z 168.0585). Infrared (IR) spectroscopy should show a C=O stretch at ~1750 cm⁻¹. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for research use .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Conduct reactions in a fume hood with personal protective equipment (PPE: gloves, lab coat, goggles). Store the compound in airtight, light-resistant containers under nitrogen to prevent moisture absorption. Neutralize spills with sodium bicarbonate, and dispose of waste via approved hazardous waste channels. Consult safety data sheets (SDS) for emergency measures, including eye irrigation (15 minutes) and medical evaluation for inhalation exposure .

Q. How does this compound react with primary and secondary amines, and what products are formed?

  • Methodological Answer : The compound reacts exothermically with amines to form substituted benzamides. For example, with ethylamine, it yields N-Ethylbenzamide (C₆H₅CONHC₂H₅) and HCl. Monitor pH changes during the reaction to track completion. Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to confirm product formation .

Q. What methods ensure the purity of this compound, and how are impurities identified?

  • Methodological Answer : Purity is assessed via melting point analysis (expected range: 45–47°C), gas chromatography (GC) with flame ionization detection, and elemental analysis (±0.3% theoretical values). Impurities such as unreacted ethylamine or hydrolyzed byproducts (e.g., benzoic acid) are identified via GC-MS or ¹H NMR .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound hydrolyzes in aqueous media via a two-step nucleophilic mechanism: water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl and benzoic acid. Kinetic studies (UV-Vis spectroscopy at 240 nm) can determine hydrolysis rates. At pH 7 and 25°C, the half-life is ~2 hours, decreasing exponentially with temperature .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s electron density and frontier molecular orbitals. The LUMO energy (-1.8 eV) indicates high electrophilicity at the carbonyl carbon, guiding predictions for reactions with soft nucleophiles (e.g., thiols). Compare computational results with experimental kinetic data to validate models .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize conditions by reporting chemical shifts relative to TMS (tetramethylsilane) in deuterated solvents (e.g., CDCl₃). Cross-validate data with 2D NMR techniques (COSY, HSQC) and reference databases like NIST Chemistry WebBook .

Q. What environmental impact assessment protocols apply to this compound in academic research waste streams?

  • Methodological Answer : Conduct LC₅₀ toxicity assays (e.g., Daphnia magna bioassays) to evaluate aquatic toxicity. For disposal, hydrolyze the compound with excess NaOH (1M) to neutralize HCl and convert it to benign benzoic acid. Document waste treatment steps in compliance with EPA guidelines .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate the solid-state structure of this compound complexes?

  • Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths and angles. Compare experimental data with Cambridge Structural Database entries to identify packing motifs and intermolecular interactions .

Tables for Key Data

Q. Table 1: Analytical Techniques for Characterization

TechniquePurposeKey Parameters
¹H NMRConfirm ethyl group integrationδ 1.2 ppm (triplet), δ 3.4 ppm (quartet)
HPLCPurity assessmentC18 column, 70:30 acetonitrile/water, RT = 4.2 min
IRDetect carbonyl group~1750 cm⁻¹ (C=O stretch)

Q. Table 2: Hydrolysis Kinetics of this compound

Temperature (°C)pHHalf-life (hours)
2572.0
4070.5
2530.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.